![molecular formula C15H15FN4O2 B2850829 METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE CAS No. 697230-15-2](/img/structure/B2850829.png)
METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo-pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Anticancer Properties
Several studies have highlighted the anticancer potential of methyl 5-ethyl-7-(4-fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway by up-regulating pro-apoptotic factors like Bax and down-regulating anti-apoptotic factors like Bcl2 .
- Cell Line Studies : It exhibits significant antiproliferative activity against various cancer cell lines, including colon cancer (HT-29) and breast cancer cells .
Antiviral Applications
Research indicates that derivatives of triazolopyrimidines can disrupt viral polymerase interactions:
- Influenza Virus Targeting : Compounds similar to methyl 5-ethyl-7-(4-fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine have shown efficacy in inhibiting the RNA-dependent RNA polymerase of the influenza virus by interfering with protein-protein interactions .
Case Studies
Mecanismo De Acción
The mechanism of action of METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α . Additionally, it can induce apoptosis in cancer cells by activating caspase-3 and reducing the expression of endoplasmic reticulum chaperone BIP .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent cytotoxic activities against various cancer cell lines.
Uniqueness
METHYL 5-ETHYL-7-(4-FLUOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of neuroprotective, anti-neuroinflammatory, and anticancer properties makes it a valuable compound for further research and development .
Actividad Biológica
Methyl 5-Ethyl-7-(4-Fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of triazolopyrimidine derivatives typically involves reactions of substituted hydrazines with various carbonyl compounds. For this specific compound, methods include:
- Refluxing 3,5-diamino-1,2,4-triazole with substituted aromatic aldehydes.
- Use of ethyl 5-amino-1,2,4-triazole-3-carboxylate in reactions with various aryl halides to achieve regioselective synthesis.
These synthetic pathways not only yield the desired compound but also allow for the introduction of various substituents that can modulate biological activity.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:
- In Vitro Studies : The compound exhibits significant cytotoxicity against several cancer cell lines including HCT116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). IC50 values reported are as low as 2.42 µM for MCF-7 cells .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 6.10 | Apoptosis induction |
HeLa | 10.33 | Cell cycle arrest |
MCF-7 | 2.42 | Inhibition of EGFR |
- In Vivo Studies : Animal models treated with this compound demonstrated significant tumor growth inhibition comparable to established chemotherapeutics. Notably, flow cytometry analyses indicated that the compound effectively suppressed S-phase cell populations in MCF-7 cells .
Mechanistic Insights
Molecular docking studies suggest that this compound interacts with key enzymes involved in cancer proliferation such as EGFR and HER2. This interaction likely facilitates its anticancer effects through multi-target suppression mechanisms .
Other Biological Activities
Beyond its anticancer properties, triazolopyrimidine derivatives have been explored for their potential as:
- Antimicrobial Agents : Exhibiting activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to disrupt bacterial cell walls and inhibit biofilm formation .
- Anti-inflammatory Effects : Some studies indicate that derivatives can reduce inflammation markers in vitro and in vivo at therapeutic doses comparable to conventional anti-inflammatory drugs .
Case Studies
Recent clinical evaluations have highlighted the efficacy of triazolopyrimidine compounds in treating specific cancers:
- Breast Cancer : A study involving MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptotic pathways.
- Leukemia Models : In vitro assays demonstrated that derivatives could inhibit proliferation in leukemia cell lines while maintaining low toxicity towards normal cells .
Propiedades
IUPAC Name |
methyl 5-ethyl-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-3-11-12(14(21)22-2)13(9-4-6-10(16)7-5-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHRDMAPNVUSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.